2-Chloro-4-fluoro-3-methylbenzaldehyde
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Overview
Description
2-Chloro-4-fluoro-3-methylbenzaldehyde is a halogen-substituted benzaldehyde . It’s a versatile chemical compound used in diverse scientific research. Its unique properties make it a valuable tool for synthesizing novel compounds and exploring various applications.
Synthesis Analysis
This compound may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction . It may also be used in the synthesis of 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClFO . The average mass is 158.56 Da and the monoisotopic mass is 158.013304 Da .Chemical Reactions Analysis
Reactions at the benzylic position can occur via an SN1 pathway, via the resonance-stabilized carbocation . The compound can participate in various reactions due to the presence of the aldehyde group and the halogens.Physical and Chemical Properties Analysis
This compound is a solid with a boiling point of 118-120 °C/50 mmHg (lit.) and a melting point of 60-63 °C (lit.) . The compound has a molecular weight of 158.56 .Scientific Research Applications
Theoretical and Experimental Studies on Conformational Preferences
Research has delved into the conformational dynamics of related fluoroaldehydes, offering a foundational understanding of how substituents like chloro, fluoro, and methyl groups influence molecular structure and behavior. For instance, studies on various benzaldehydes have elucidated the preferred conformations and the impact of different substituents on these preferences, which are critical for designing molecules with desired chemical properties and reactivities (Schaefer, Salman, & Wildman, 1980).
Synthetic Routes and Chemical Transformations
Efficient synthetic methodologies have been developed for compounds with structural similarities to 2-Chloro-4-fluoro-3-methylbenzaldehyde, illustrating the compound's potential utility in synthetic organic chemistry. For example, the synthesis of various benzaldehydes through nucleophilic aromatic substitution and carbonylation demonstrates the versatility of such compounds in constructing complex molecules. These methods highlight the potential of this compound in facilitating the synthesis of valuable chemical entities (Daniewski, Liu, Püntener, & Scalone, 2002).
Anticancer Research and Fluorinated Analogues
The synthesis and evaluation of fluorinated analogues of combretastatin, using fluorinated benzaldehydes, underscore the role of such compounds in developing new anticancer agents. The structural modifications imparted by the fluorine atom can significantly affect the biological activity of these molecules, demonstrating the potential of this compound in medicinal chemistry and drug development (Lawrence et al., 2003).
Material Science and Microporous Polymers
In material science, the synthesis of fluorinated microporous polyaminals using monoaldehyde compounds, including fluorinated benzaldehydes, highlights the application of such chemicals in creating advanced materials. These materials exhibit enhanced properties for gas adsorption, which is crucial for applications like carbon dioxide capture and storage (Li, Zhang, & Wang, 2016).
Safety and Hazards
Future Directions
The unique properties of 2-Chloro-4-fluoro-3-methylbenzaldehyde make it a valuable tool for synthesizing novel compounds and exploring various applications. Its use in the synthesis of substituted α-cyanocinnamic acid and 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile suggests potential applications in the development of new chemical entities .
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRBNFHJDSMPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743130 |
Source
|
Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260764-27-9 |
Source
|
Record name | 2-Chloro-4-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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